2-Methanesulfonylpyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7NO3S |
|---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
2-methylsulfonylpyridin-3-ol |
InChI |
InChI=1S/C6H7NO3S/c1-11(9,10)6-5(8)3-2-4-7-6/h2-4,8H,1H3 |
InChI Key |
OUTRAZMEQDMUOK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=N1)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methanesulfonylpyridin 3 Ol and Its Analogs
Strategies for the Construction of the Pyridine (B92270) Core
The initial challenge in synthesizing complex pyridines lies in establishing the correct substitution pattern on the heterocyclic ring. This can be achieved either by constructing the ring with the substituents already incorporated or by adding them to a simpler pyridine molecule.
De Novo Synthesis Approaches
De novo synthesis offers a powerful route to highly functionalized pyridines by assembling the ring from acyclic components. mdpi.com This approach allows for precise control over substituent placement from the outset.
One modern strategy involves the hetero-Diels–Alder reaction between 5-alkoxyoxazoles and various dienophiles. This method provides a general, single-step access to polysubstituted 3-hydroxypyridine scaffolds. For instance, the reaction can be catalyzed by Neodymium(III) triflate (Nd(OTf)₃) at room temperature, demonstrating good functional group tolerance. rsc.org
Another innovative de novo approach is the "anti-Wacker"-type cyclization. mdpi.comresearchgate.net This process uses amino acids, propargyl alcohols, and arylboronic acids to build the pyridine core. The key steps include a Palladium(0)-catalyzed arylative cyclization of an N-propargyl-N-tosyl-aminoaldehyde, followed by oxidation and an elimination step to yield the polysubstituted 3-hydroxypyridine. mdpi.comresearchgate.net
Classical methods, while older, remain staples in pyridine synthesis. These include multicomponent reactions that combine aldehydes, ketones, and ammonia equivalents to construct the ring in a single pot. illinois.edu
Table 1: Comparison of Selected De Novo Synthesis Strategies for 3-Hydroxypyridine Scaffolds
| Method | Key Reagents/Catalysts | Advantages | Reference |
|---|---|---|---|
| Hetero-Diels–Alder | 5-Ethoxyoxazoles, Dienophiles, Nd(OTf)₃ | Single-step, good functional group tolerance | rsc.org |
| "Anti-Wacker" Cyclization | Amino acids, Propargyl alcohols, Arylboronic acids, Pd(0) catalyst | High regioselectivity, diverse substituents possible | mdpi.comresearchgate.net |
Functionalization of Pre-formed Pyridine Scaffolds
Alternatively, the synthesis can begin with a commercially available or easily prepared pyridine derivative, which is then functionalized. The direct C–H functionalization of pyridine is a significant challenge due to the ring's electron-deficient nature but offers an attractive, step-economical route. chemistryviews.orgresearchgate.net
Starting from 3-hydroxypyridine, functionalization at the C-2 position is required. Directed ortho-metalation is a powerful technique where a directing group guides deprotonation to an adjacent position, which can then react with an electrophile. For a 3-hydroxypyridine, the hydroxyl group itself can act as a directing group after conversion to a more robust directing group like a carbamate or after deprotonation with a strong base.
Another strategy involves the use of pyridine N-oxides. The N-oxide activates the C-2 and C-6 positions for nucleophilic attack and also the C-4 position, facilitating the introduction of various functional groups. Subsequent deoxygenation of the N-oxide restores the pyridine ring.
For instance, 2-chloro-3-hydroxypyridine is a key intermediate that can be synthesized and then used for further modifications. rsc.org The chloro group at the 2-position is a versatile handle for introducing other functionalities via nucleophilic aromatic substitution or cross-coupling reactions.
Installation of the Methanesulfonyl Group
Once the 3-hydroxypyridine core is established, the next critical step is the introduction of the methanesulfonyl (–SO₂CH₃) group at the C-2 position. This can be accomplished through several distinct synthetic routes.
Sulfonylation Reactions on Pyridine Precursors, including C-H sulfonylation
Direct sulfonylation involves reacting a pyridine precursor with a methanesulfonylating agent. However, the electron-deficient pyridine ring is generally unreactive towards electrophilic attack. Therefore, activation of the pyridine ring or the use of radical-based methods is often necessary.
A modern approach is direct C-H sulfonylation. This avoids the need for pre-functionalization (e.g., halogenation) of the pyridine ring. chemistryviews.org One such method involves the activation of pyridine with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a sulfinic acid salt (like sodium methanesulfinate). chemistryviews.orgd-nb.info While this method has shown high regioselectivity for the C-4 position in unsubstituted pyridine, the directing effect of a hydroxyl group at C-3 would significantly influence the regiochemical outcome, potentially favoring C-2 or C-4. chemistryviews.orgd-nb.info
Electrochemical methods have also been developed for the meta-C–H sulfonylation of pyridines using nucleophilic sulfinates, proceeding through a dearomatization-rearomatization strategy. researchgate.net This highlights the ongoing development of novel C-H functionalization techniques.
Oxidative Transformations of Sulfanyl Pyridines
A common and reliable two-step method for installing a sulfonyl group is through the oxidation of a corresponding sulfanyl (thioether) precursor. acsgcipr.orgorganic-chemistry.org This process involves first introducing a methylthio (–SCH₃) group onto the pyridine ring, followed by oxidation.
Introduction of the Methylthio Group : Starting with a 2-halopyridin-3-ol (e.g., 2-chloro-3-hydroxypyridine), the methylthio group can be introduced via nucleophilic aromatic substitution using sodium thiomethoxide (NaSMe).
Oxidation to the Sulfone : The resulting 2-(methylthio)pyridin-3-ol is then oxidized to the desired 2-methanesulfonylpyridin-3-ol. This oxidation must be carefully controlled to proceed past the intermediate sulfoxide (B87167) stage to the sulfone. A variety of oxidizing agents can be employed for this transformation. researchgate.net Care must be taken as the pyridine nitrogen itself can be oxidized to an N-oxide. Palladium-catalyzed methods have been developed to achieve C-H functionalization of pyridyl sulfides while avoiding undesired sulfur oxidation. nih.govacs.org
Table 2: Common Oxidizing Agents for Sulfide to Sulfone Transformation
| Oxidizing Agent | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Often with a catalyst (e.g., Na₂WO₄) | Green and inexpensive oxidant. researchgate.net | organic-chemistry.orgresearchgate.net |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Stoichiometric, chlorinated solvents (e.g., DCM) | Highly effective, but over-oxidation is possible. | acsgcipr.org |
| Oxone® (Potassium peroxymonosulfate) | Aqueous/organic biphasic systems | A versatile and stable solid oxidant. | acsgcipr.org |
Sulfonyl Migrations in Pyridine Chemistry
Sulfonyl migrations are rearrangements where a sulfonyl group moves from one atom to another within a molecule. These events have often been reported as "unusual" or "unexpected" and can occur through various polar or radical mechanisms. rsc.org While not a primary synthetic strategy, the possibility of such rearrangements must be considered, especially under thermal or acidic conditions.
For example, intramolecular sulfonyl migration has been observed during the attempted deprotection of certain electron-rich N-arylsulfonamides under strong acid conditions, where the sulfonyl group migrates from the nitrogen atom to a carbon on the aromatic ring. acs.org Although less documented for C-to-C migrations on a simple pyridine ring, related radical-based processes involving sulfonyl radical addition followed by heteroaryl ipso-migration have been developed, showcasing the mobility of these groups under specific conditions. acs.org A comprehensive review has compiled various formal 1,2-, 1,3-, and 1,4-sulfonyl shifts, providing a mechanistic framework for understanding these transformations. rsc.org The potential for such a migration could inadvertently lead to an isomeric product during a synthetic sequence, making it a crucial mechanistic consideration.
Introduction and Manipulation of the Hydroxyl Group
The hydroxyl group at the C-3 position of the 2-methanesulfonylpyridine scaffold is a critical functionality that dictates the molecule's chemical properties and potential for further derivatization. Its acidity and nucleophilicity are significantly influenced by the potent electron-withdrawing nature of the adjacent methanesulfonyl (-SO₂CH₃) group at the C-2 position. This group decreases the electron density of the pyridine ring, thereby increasing the acidity of the 3-hydroxyl proton compared to unsubstituted 3-hydroxypyridine. Manipulation of this hydroxyl group, either through its direct introduction or its conversion from a precursor, is a key strategic consideration in the synthesis of this compound and its analogs.
The direct installation of a hydroxyl group onto a pyridine ring via C-H activation is a highly sought-after but challenging transformation in synthetic chemistry. This approach offers the most atom-economical route, avoiding the need for pre-functionalized starting materials. However, achieving regioselectivity on an electronically deactivated ring, such as one bearing a methanesulfonyl group, presents a significant hurdle.
Research into the direct hydroxylation of aromatic rings often employs powerful oxidizing agents in the presence of metal catalysts. For pyridine systems, these methods are complicated by the potential for N-oxidation and the inherent resistance of the electron-deficient ring to electrophilic attack. The strong deactivating effect of the 2-methanesulfonyl group further exacerbates this issue, making a direct electrophilic hydroxylation at the C-3 position synthetically unfeasible. While radical-based hydroxylation methods could be envisioned, controlling the regioselectivity to favor the C-3 position over other available sites on the ring would be a primary obstacle. Currently, specific, high-yielding methods for the direct hydroxylation of 2-methanesulfonylpyridine to furnish this compound are not well-established in the literature, leading chemists to rely on precursor-mediated strategies.
Given the challenges of direct hydroxylation, the formation of the 3-hydroxyl group is most reliably achieved by the transformation of a precursor functional group. A common and effective strategy involves the cleavage of a methyl ether, specifically the demethylation of 3-methoxy-2-methanesulfonylpyridine. The methoxy group acts as a stable and directing protecting group during the synthesis of the substituted pyridine core, which can then be cleaved in a final step to reveal the desired hydroxyl group.
This deprotection is a standard transformation in organic synthesis, with several reagents capable of effecting the cleavage of aromatic methyl ethers. google.com The choice of reagent depends on the presence of other functional groups in the molecule. Common reagents include strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr). kcl.ac.uk Thiol-based systems in the presence of a base are also effective and can sometimes offer milder conditions. google.com
Another potential precursor-based route involves the diazotization of 3-amino-2-methanesulfonylpyridine. In this sequence, the amine is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid), which is then subsequently hydrolyzed by heating in an aqueous medium to yield the hydroxyl group. While a classic method for installing hydroxyl groups on aromatic rings, this reaction can suffer from side reactions and moderate yields. The synthesis of the 3-aminopyridine precursor itself can be achieved through green chemistry protocols, which adds a sustainable dimension to this pathway. google.com
| Reagent/System | Typical Conditions | Advantages | Disadvantages |
| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | High efficiency, widely used kcl.ac.uk | Highly corrosive and moisture-sensitive |
| Hydrobromic Acid (HBr) | Acetic acid, reflux | Cost-effective, strong acid | Harsh conditions, potential for side reactions |
| 3-Mercaptopropionic Acid | High temperature, neat or solvent | Reduced odor compared to other thiols google.com | Requires high temperatures |
| Lithium Ethylthiolate | THF or DMF, reflux | Strong nucleophile | Requires preparation of the reagent |
The chemoselective methylation of the hydroxyl group in this compound to form its corresponding methyl ether is a critical transformation for protecting the hydroxyl group or for creating specific analogs. The primary challenge in the alkylation of hydroxypyridines is the competition between O-alkylation at the hydroxyl group and N-alkylation at the pyridine ring nitrogen.
In the case of this compound, the electronic landscape of the molecule strongly favors O-methylation. The 2-methanesulfonyl group exerts a powerful inductive and mesomeric electron-withdrawing effect, which significantly reduces the nucleophilicity of the pyridine nitrogen. This deactivation of the ring nitrogen makes it a much poorer site for electrophilic attack by a methylating agent (e.g., methyl iodide or dimethyl sulfate) compared to the oxygen atom of the 3-hydroxyl group. Consequently, under standard basic conditions (e.g., K₂CO₃ or NaH), methylation is expected to proceed with high chemoselectivity at the oxygen, yielding 3-methoxy-2-methanesulfonylpyridine. This inherent selectivity obviates the need for complex protecting group strategies that are often required for hydroxypyridines bearing electron-donating substituents, which would otherwise activate the nitrogen for competing N-methylation.
Convergent and Divergent Synthetic Pathways
A divergent synthesis approach is particularly useful for creating a library of analogs from a common intermediate. In this strategy, a core scaffold is first synthesized and then subjected to various reactions to introduce diversity. For analogs of this compound, a key intermediate could be a 2-sulfonylpyridine bearing a functional group handle. Research has shown that 2-sulfonylpyridines can act as tunable, cysteine-reactive electrophiles, where the sulfonyl group is displaced by a thiol via a nucleophilic aromatic substitution (SₙAr) mechanism. nih.govnih.gov A divergent approach could leverage a similar reactivity pattern. For instance, a common precursor like 2-methanesulfonyl-3-methoxypyridine could be elaborated by modifying other positions on the ring (e.g., C-4, C-5, or C-6) before a final demethylation step. This allows for the rapid generation of multiple related compounds from a single advanced intermediate.
| Strategy | Description | Advantages | Disadvantages |
| Divergent | A common intermediate is modified in various ways to produce a library of analogs. nih.gov | Efficient for generating libraries, rapid access to structural diversity. | Initial synthesis of the common core may be lengthy. |
| Convergent | Two or more complex fragments are synthesized separately and then joined at a late stage. | High overall efficiency for complex targets, allows for independent optimization of fragment syntheses. | Requires careful planning of the final coupling step, which can be challenging. |
Stereoselective Synthesis Considerations
The parent compound, this compound, is an achiral molecule and therefore does not require stereoselective synthesis. However, considerations of stereochemistry become paramount when synthesizing chiral analogs or derivatives. Chirality could be introduced into the molecule in several ways:
At a substituent on the pyridine ring: If a substituent bearing a stereocenter is attached to the C-4, C-5, or C-6 position.
At the sulfur atom: If the methyl group of the sulfone is replaced by a different alkyl or aryl group (R'), the corresponding sulfoxide (Py-SO-R') would be chiral at the sulfur center.
In the case of introducing a chiral substituent onto the ring, standard methods of asymmetric synthesis would apply. For example, a chiral side-chain could be introduced via an asymmetric aldol reaction or a Michael addition if appropriate functional handles are present on the pyridine ring. rsc.org
For the synthesis of a chiral sulfoxide analog, modern methods for the stereoselective oxidation of sulfides are well-developed. nih.govresearchgate.net The synthesis would first involve the preparation of the 2-thioetherpyridine (Py-S-R'), which would then be subjected to an asymmetric oxidation. Catalytic systems employing chiral titanium or vanadium complexes in the presence of an oxidant (e.g., hydrogen peroxide or cumene hydroperoxide) are known to provide high enantioselectivity in the conversion of sulfides to chiral sulfoxides. researchgate.net These methods would provide access to enantiomerically enriched sulfoxide analogs, which could have unique biological properties.
Sustainable and Green Chemistry Aspects in Synthesis, including Electrochemical Methods
Incorporating principles of green chemistry into the synthesis of this compound and its precursors is crucial for minimizing environmental impact and improving safety and efficiency. rasayanjournal.co.inmdpi.com Key areas for improvement include the choice of reagents, solvents, and energy sources.
For precursor synthesis, green methods have been developed for related compounds. For example, the synthesis of 3-pyridinesulfonyl chloride, a potential precursor to the 2-methanesulfonyl group via reduction and methylation, has been achieved using a process that avoids harsh acylating agents like phosphorus oxychloride. This method uses a diazo-reaction with mild conditions, improving the product yield to over 80% and greatly reducing production costs and environmental impact. google.compatsnap.com The use of safer solvents, solvent-free reactions, and recyclable catalysts are other key tenets of green chemistry applicable to this synthetic field. chemicalbook.comeurekalert.org
Electrochemical Methods: Organic electrosynthesis is emerging as a powerful and sustainable alternative to traditional reagent-based redox reactions. nih.gov By using electricity as a "traceless" reagent, electrosynthesis can often avoid the use of toxic and hazardous oxidizing or reducing agents, minimizing waste.
In the context of synthesizing hydroxypyridines, electrochemical methods offer intriguing possibilities. Anodic oxidation could potentially be used for the direct hydroxylation of a pyridine C-H bond, although controlling regioselectivity remains a challenge. More practically, cathodic reduction could be employed to synthesize precursors. For instance, the electrochemical reduction of a nitropyridine precursor to an aminopyridine or a hydroxylamine could be a key step in a synthetic sequence. nih.gov Such electrochemical transformations are often highly selective and can be performed at room temperature in benign solvents, aligning perfectly with the goals of green chemistry. rsc.orgrsc.org The scalability and inherent safety of modern electrochemical reactors make this a promising area for future development in the sustainable synthesis of complex pyridine derivatives.
Reactivity and Mechanistic Investigations of 2 Methanesulfonylpyridin 3 Ol
Transformations Involving the Hydroxyl Functionality
The hydroxyl group in 2-Methanesulfonylpyridin-3-ol, being attached to an aromatic ring, exhibits phenolic character. Its reactivity is influenced by the electronic effects of the pyridine (B92270) nitrogen and the strongly electron-withdrawing methanesulfonyl group.
O-Alkylation and O-Acylation Reactions
The hydroxyl group of 3-hydroxypyridines can readily undergo O-alkylation to form the corresponding ethers. A general and efficient method involves the formation of the sodium salt of the pyridinol, followed by reaction with an alkyl halide. The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent is particularly effective for this transformation, as it favors O-alkylation over the competing N-alkylation at the pyridine nitrogen. actachemscand.org The process begins with the deprotonation of the hydroxyl group by a base like sodium methoxide (B1231860) to form the more nucleophilic sodium pyridinolate salt. This salt then reacts with an alkyl halide in a nucleophilic substitution reaction to yield the 3-alkoxypyridine derivative. actachemscand.org
This established protocol provides good yields for a variety of 3-alkoxypyridines from the corresponding 3-pyridinols. actachemscand.org
Table 1: Examples of O-Alkylation of 3-Pyridinol Derivatives (Data derived from analogous reactions of 3-pyridinols)
| 3-Pyridinol Derivative | Alkylating Agent | Product | Solvent | Yield (%) | Reference |
| 3-Hydroxypyridine | Methyl iodide | 3-Methoxypyridine | DMSO | Good | actachemscand.org |
| 3-Hydroxypyridine | Ethyl bromide | 3-Ethoxypyridine | DMSO | Good | actachemscand.org |
| 3-Hydroxypyridine | Benzyl (B1604629) chloride | 3-(Benzyloxy)pyridine | DMSO | Good | actachemscand.org |
O-acylation, the formation of an ester from the hydroxyl group, is another fundamental transformation. A standard procedure for the acetylation of hydroxyl groups involves the use of acetic anhydride (B1165640) in the presence of a base, such as pyridine. nih.gov In this reaction, the pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct. The hydroxyl group of this compound would act as a nucleophile, attacking the activated acylating agent to form the corresponding acetate (B1210297) ester. This reaction is a common strategy for protecting hydroxyl groups in organic synthesis. nih.gov
Metal-mediated Reactions at the Hydroxyl Group
The hydroxyl group of 3-hydroxypyridines can participate in metal-catalyzed cross-coupling reactions to form C-O bonds. Copper-catalyzed O-arylation has been successfully applied to 3-hydroxypyridines, allowing for the synthesis of 3-aryloxypyridine derivatives. acs.org These reactions typically employ a copper(I) salt, a suitable ligand, and a base. One effective catalytic system uses a copper catalyst based on 2,2,6,6-tetramethylheptane-3,5-dione (B73088) for the coupling of 3-hydroxypyridines with various aryl bromides and iodides. acs.org The reaction proceeds via a catalytic cycle that is thought to involve the formation of a copper-phenoxide intermediate, which then undergoes reductive elimination with the aryl halide to form the diaryl ether product.
Table 2: Copper-Catalyzed O-Arylation of 3-Hydroxypyridine with Aryl Halides (Data represents analogous reactions of the parent 3-hydroxypyridine)
| Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Iodobenzene | CuI / 2,2,6,6-tetramethylheptane-3,5-dione | K₃PO₄ | Dioxane | 85 | acs.org |
| 4-Iodotoluene | CuI / 2,2,6,6-tetramethylheptane-3,5-dione | K₃PO₄ | Dioxane | 82 | acs.org |
| 4-Bromoanisole | CuI / 2,2,6,6-tetramethylheptane-3,5-dione | Cs₂CO₃ | Dioxane | 75 | acs.org |
| 1-Bromo-4-(trifluoromethyl)benzene | CuI / 2,2,6,6-tetramethylheptane-3,5-dione | Cs₂CO₃ | Dioxane | 68 | acs.org |
Reactivity of the Methanesulfonyl Group
The methanesulfonyl group at the 2-position is a powerful electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution reactions. Its reactivity is central to the functionalization of the C2-position of the pyridine ring.
Nucleophilic Displacement of the Sulfonyl Moiety
The C2-position of the pyridine ring is highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent methanesulfonyl group. Consequently, the methanesulfonyl group can be readily displaced by a variety of nucleophiles. rsc.org This transformation proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. nih.govacs.orgacs.org
The reaction with thiol nucleophiles, such as cysteine, has been studied in detail for a range of 2-sulfonylpyridines. nih.govacs.org The reaction is initiated by the attack of the nucleophile on the electron-deficient C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org The negative charge in this intermediate is delocalized over the pyridine ring and the sulfonyl group. The subsequent departure of the methanesulfinate (B1228633) anion (CH₃SO₂⁻) as a leaving group restores the aromaticity of the ring and yields the final substitution product. acs.org The nucleophilic addition of the thiolate anion is typically the rate-determining step of the reaction. acs.org
The electrophilicity of the 2-sulfonylpyridine, and thus its reactivity towards nucleophiles, can be tuned by the presence of other substituents on the pyridine ring. acs.org
Table 3: Reactivity of Substituted 2-Sulfonyl Pyridines with Thiol Nucleophiles (Illustrative data based on analogous systems)
| 2-Sulfonyl Pyridine Derivative | Nucleophile | Product | Mechanism | Key Feature | Reference |
| 2-Methylsulfonyl-3-cyano-pyridine | Cysteine | 2-(Cysteinyl)-3-cyano-pyridine | SNAr | Cyano group enhances electrophilicity | nih.govacs.org |
| 2-Methylsulfonyl-nicotinonitrile | Methanethiolate | 2-(Methylthio)-nicotinonitrile | SNAr | Forms stable Meisenheimer complex | acs.org |
| 2-Methylsulfonyl-4,6-dimethyl-nicotinonitrile | Cysteine | 2-(Cysteinyl)-4,6-dimethyl-nicotinonitrile | SNAr | Activates NRF2 pathway via reaction with KEAP1 sensor cysteines | nih.gov |
Reductive Cleavage Strategies
The carbon-sulfur bond of the methanesulfonyl group can be cleaved under reductive conditions, a process known as reductive desulfonylation. wikipedia.org This reaction effectively replaces the sulfonyl group with a hydrogen atom or facilitates further coupling reactions. Various methods have been developed for the desulfonylation of aryl and heteroaryl sulfones. wikipedia.orgnih.gov
Transition metal catalysis, particularly with nickel, has proven effective for the desulfonylative reductive cross-coupling of aryl sulfones with aryl bromides. acs.org These reactions involve the oxidative addition of the aryl sulfone to a low-valent nickel(0) species, leading to the cleavage of the C(sp²)-SO₂ bond. acs.org Subsequent steps in the catalytic cycle result in the formation of a new carbon-carbon bond.
Photoredox catalysis offers an alternative, acid-free approach for the functionalization of heteroaryl sulfones. nih.gov In these reactions, a photocatalyst, upon excitation with visible light, can initiate a single-electron transfer (SET) process. This can lead to the generation of radicals that react with the heteroaryl sulfone, resulting in the cleavage of the sulfonyl group and the formation of a new C-C bond. nih.gov Other established methods for reductive desulfonylation include the use of active metals or salts such as sodium amalgam, magnesium in methanol, or samarium(II) iodide. wikipedia.org
Chemical Behavior of the Pyridine Heterocycle
The reactivity of the pyridine ring in this compound is significantly influenced by the interplay of the electron-withdrawing methanesulfonyl group at the 2-position and the electron-donating hydroxyl group at the 3-position.
Electrophilic Aromatic Substitution Patterns
The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution (EAS). The presence of the strongly electron-withdrawing methanesulfonyl group further deactivates the ring, making EAS reactions challenging. However, the hydroxyl group at the 3-position is an activating group and directs electrophiles to the ortho and para positions. In this case, the 2- and 4-positions are ortho and para to the hydroxyl group, respectively.
Considering the combined effects, electrophilic attack is most likely to occur at the 4-position, which is para to the activating hydroxyl group and meta to the deactivating methanesulfonyl group. Attack at the 6-position is also possible, being ortho to the hydroxyl group, but is likely less favored due to steric hindrance from the adjacent methanesulfonyl group. The predicted order of reactivity for electrophilic aromatic substitution is C4 > C6 > C5. It is important to note that harsh reaction conditions are typically required for electrophilic substitution on such deactivated pyridine rings.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating/Deactivating Influence | Predicted Reactivity |
|---|---|---|
| C4 | Para to -OH (activating), Meta to -SO2Me (deactivating) | Most Favorable |
| C6 | Ortho to -OH (activating), Meta to -SO2Me (deactivating) | Favorable |
| C5 | Meta to -OH (deactivating), Meta to -SO2Me (deactivating) | Least Favorable |
Nucleophilic Aromatic Substitution Pathways
The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). The 2-methanesulfonyl group is a potent activating group for SNAr and also functions as an excellent leaving group. Therefore, this compound is expected to readily undergo nucleophilic substitution at the C2 position.
Metallation and Related Organometallic Reactions, including ortho-magnesiation
Directed ortho-metallation (DoM) is a powerful tool for the functionalization of aromatic rings. uwindsor.cawikipedia.org The directing ability of substituents is crucial for the regioselectivity of this reaction. In this compound, both the hydroxyl and the methanesulfonyl groups can potentially direct metallation. The hydroxyl group is a known directing group, favoring deprotonation at the adjacent C4 position. The sulfonyl group can also direct metallation to the ortho position, which in this case is the C3 position, already substituted by the hydroxyl group.
Given the stronger directing ability of the hydroxyl group in many cases, it is anticipated that metallation, for instance using a strong lithium base, would preferentially occur at the C4 position. This would generate a 4-lithiated species, which can then be trapped with various electrophiles to introduce a functional group at this position. Ortho-magnesiation, using magnesium bases, is also expected to be directed by the hydroxyl group to the C4 position.
Cycloaddition Reactions Involving the Pyridine Ring
Pyridine and its derivatives can participate in cycloaddition reactions, although their aromaticity often makes them reluctant dienes in Diels-Alder reactions. Electron-withdrawing substituents can, in some cases, promote the participation of the pyridine ring in inverse-electron-demand Diels-Alder reactions. The methanesulfonyl group in this compound could potentially enhance its reactivity as a dienophile.
However, it is more likely that the tautomeric pyridone form (see section 3.4) would be a more active participant in cycloaddition reactions. Pyridones can act as dienes in Diels-Alder reactions, leading to the formation of bicyclic adducts. researchgate.net The specific reactivity of this compound in cycloaddition reactions would require experimental investigation.
Tautomeric Equilibria and Aromaticity Considerations
3-Hydroxypyridines exist in a tautomeric equilibrium with their zwitterionic pyridinium-3-olate (pyridone) forms. acs.orgresearchgate.netrsc.org For this compound, this equilibrium would be between the phenol-like "ol" form and the zwitterionic "one" form.
The position of this equilibrium is highly dependent on the solvent. In nonpolar solvents, the less polar pyridin-3-ol tautomer is generally favored. In polar protic solvents, the zwitterionic pyridone form is stabilized through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium towards this tautomer. The electron-withdrawing methanesulfonyl group is expected to increase the acidity of the hydroxyl proton, which could influence the tautomeric equilibrium.
In terms of aromaticity, the pyridin-3-ol form possesses a fully aromatic pyridine ring. In the zwitterionic pyridone tautomer, the aromaticity of the ring is partially disrupted, exhibiting more diene-like character. Computational studies would be valuable to quantify the relative energies of the tautomers and the degree of aromaticity in each form for this specific compound.
Table 2: Expected Tautomeric Forms of this compound and Influencing Factors
| Tautomer | Structure | Favored in | Aromaticity |
|---|---|---|---|
| This compound | Pyridin-3-ol form | Nonpolar solvents | Fully aromatic |
| 2-Methanesulfonyl-3-oxopyridin-1-ium-1-ide | Pyridone (zwitterionic) form | Polar protic solvents | Partially disrupted |
Derivatization and Analog Development of 2 Methanesulfonylpyridin 3 Ol
Synthesis of Substituted 2-Methanesulfonylpyridin-3-ol Derivatives
The pyridine (B92270) ring of this compound is electron-deficient, a characteristic enhanced by the presence of the 2-methanesulfonyl group. This electronic nature, combined with the directing effects of the existing substituents, dictates the strategies for further functionalization at the C4, C5, and C6 positions.
Modern synthetic methods such as directed ortho-metalation (DoM) and transition-metal-catalyzed C-H activation offer powerful tools for regioselective substitution. wikipedia.orgorganic-chemistry.org The hydroxyl group at the C3 position can act as a directed metalation group (DMG), guiding lithiation to the C4 position. wikipedia.orgbaranlab.org Subsequent quenching with various electrophiles can introduce a wide range of substituents. For instance, after protection of the hydroxyl group, treatment with a strong lithium base like n-butyllithium would preferentially deprotonate the C4 position, allowing for the introduction of alkyl, silyl, or halogen groups.
Transition-metal-catalyzed C-H functionalization is another key strategy. thieme-connect.comrsc.org Catalytic systems based on palladium, rhodium, or iridium can enable the direct arylation, alkylation, or alkenylation of pyridine rings. thieme-connect.combeilstein-journals.org The regioselectivity of these reactions is often controlled by the electronic environment and the specific catalyst-ligand system employed. For the this compound scaffold, the C4 and C6 positions are the most likely sites for such functionalization, although selectivity can be challenging.
The table below summarizes potential functionalization reactions applicable to the pyridine ring, based on established methodologies for substituted pyridines.
| Position | Reaction Type | Reagents/Catalyst | Potential Substituent (E) |
| C4 | Directed ortho-metalation | 1. s-BuLi, TMEDA; 2. Electrophile (E-X) | -Alkyl, -SiR₃, -Halogen, -CHO |
| C4/C6 | C-H Arylation | Pd(OAc)₂, Ligand, Ar-X | -Aryl |
| C4/C6 | C-H Alkenylation | [RhCp*Cl₂]₂, AgSbF₆, Alkene | -Alkenyl |
| C6 | Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (Nu⁻) on 6-halo derivative | -OR, -NR₂, -SR |
Table 1: Potential Methodologies for Pyridine Ring Functionalization.
The methanesulfonyl group at the C2 position is a robust and strongly electron-withdrawing moiety, but it also offers opportunities for modification. The sulfonyl group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). nih.govacs.orgnih.gov Thiols, for example, can displace the methanesulfonyl group, particularly when the ring is further activated by other electron-withdrawing groups. nih.govacs.orgnih.gov This reactivity allows for the introduction of various sulfur-based functionalities or complete replacement of the sulfonyl moiety.
Modifications can also be performed on the methyl portion of the group. While the methyl protons are not highly acidic, strong bases could potentially facilitate deprotonation, allowing for subsequent alkylation or condensation reactions, though this is less common for aryl methyl sulfones compared to other activated methyl groups. More feasible modifications often involve the complete synthesis of analogs with different alkyl or aryl groups attached to the sulfonyl moiety from the outset, starting from the corresponding sulfonyl chloride. nih.govorganic-chemistry.org
The table below outlines potential modifications targeting the sulfonyl group.
| Reaction Type | Target | Reagents/Conditions | Resulting Functional Group |
| Nucleophilic Displacement | C2-SO₂Me | Strong Nucleophile (e.g., RS⁻, RO⁻) | C2-SR, C2-OR |
| Analog Synthesis | SO₂R' | Pyridine-2-sulfonyl chloride + R'MgBr | -SO₂R' (R' = Alkyl, Aryl) |
| Reduction (Harsh) | -SO₂Me | Strong reducing agents (e.g., LiAlH₄) | Desulfonated pyridine |
Table 2: Potential Modifications of the Sulfonyl Group.
Preparation of Esters, Ethers, and Other Oxygen-Substituted Analogs
The hydroxyl group at the C3 position is a prime site for derivatization, allowing for the synthesis of a wide range of analogs with modulated properties such as lipophilicity, hydrogen bonding capability, and metabolic stability.
Esterification: Esters can be readily prepared by reacting the hydroxyl group with acylating agents. Standard conditions involve the use of acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. nih.gov The use of 4-(dimethylamino)pyridine (DMAP) can catalyze the reaction, particularly for less reactive acylating agents or sterically hindered substrates. nih.gov Chemoselective O-acylation can often be achieved even in the presence of other functionalities by careful choice of reaction conditions. nih.gov
Etherification: Ether derivatives can be synthesized through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or sodium methoxide (B1231860), to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). actachemscand.orgsemanticscholar.org For 3-hydroxypyridines, performing the reaction in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to favor O-alkylation over N-alkylation of the pyridine ring. actachemscand.org Copper-catalyzed O-arylation with aryl bromides or iodides is also a viable method for preparing aryl ether analogs. acs.org
The following table provides examples of O-substituted analogs that can be synthesized from this compound.
| Derivative Type | Reaction | Reagents | Product Structure |
| Acetate (B1210297) Ester | Acetylation | Acetic Anhydride (B1165640), Pyridine | 2-MeSO₂-3-OAc-Py |
| Benzoate Ester | Benzoylation | Benzoyl Chloride, Et₃N | 2-MeSO₂-3-OBz-Py |
| Methyl Ether | Methylation | NaH, then CH₃I | 2-MeSO₂-3-OMe-Py |
| Benzyl Ether | Benzylation | K₂CO₃, BnBr, DMSO | 2-MeSO₂-3-OBn-Py |
| Phenyl Ether | Arylation | CuI, Ligand, Ph-I | 2-MeSO₂-3-OPh-Py |
Table 3: Synthesis of Representative Oxygen-Substituted Analogs.
Synthesis of Polymeric and Supramolecular Assemblies Incorporating the Scaffold
The bifunctional nature of the this compound scaffold, possessing a nucleophilic hydroxyl group and multiple sites for C-H functionalization on the ring, makes it an attractive candidate for incorporation into larger molecular systems.
Polymeric Assemblies: To integrate the scaffold into a polymer backbone, it must first be converted into a difunctional monomer. For instance, functionalization at the C5 or C6 position with a group complementary to the C3-hydroxyl (e.g., a carboxylic acid or an amino group) would create an A-B type monomer suitable for step-growth polymerization. Alternatively, introducing a polymerizable group like a vinyl or styryl moiety at a ring position would allow for its participation in chain-growth polymerization.
Supramolecular Assemblies: The functional groups on the this compound core are well-suited to participate in non-covalent interactions that drive self-assembly. nih.gov
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, while the pyridine nitrogen and the sulfonyl oxygens are hydrogen bond acceptors. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks. researchgate.net
π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with electron-rich aromatic systems.
Coordination Chemistry: The pyridine nitrogen can act as a ligand to coordinate with metal ions, enabling the construction of metal-organic frameworks (MOFs) or discrete metallosupramolecular architectures.
By designing complementary molecules, it is possible to create complex supramolecular structures where the this compound unit serves as a key organizational component. rsc.org
Generation of Complex Molecular Architectures Utilizing the Compound as a Building Block
The unique combination of electronic and functional features makes this compound a valuable building block for the synthesis of more complex molecular architectures. mdpi.com Its derivatized forms can serve as key intermediates in multi-step syntheses.
Macrocycle Synthesis: By introducing reactive functional groups at two different positions on the scaffold (e.g., C3-OH and a new group at C6), the molecule can be used in macrocyclization reactions. nih.govmdpi.comacs.org For example, a derivative bearing a terminal alkyne at C6 and an azide (B81097) at the terminus of an ether chain at C3 could undergo an intramolecular "click" cycloaddition to form a macrocycle. The pyridine ring's inclusion in a macrocyclic backbone can create unique host-guest binding properties and stabilized coordination geometries. nih.gov
Synthesis of Fused Polycyclic Systems: The scaffold can be a precursor to polycyclic pyridone structures. Reactions that involve annulation across the C3 and C4 positions, for instance, could build additional rings onto the pyridine core. The reactivity of the scaffold can be tailored through prior functionalization to direct these cyclization events, leading to novel heterocyclic systems of potential interest in medicinal chemistry. mdpi.comnih.govacs.org The ability to pre-install substituents on the starting block allows for precise control over the final structure of the complex target molecule.
Advanced Spectroscopic and Crystallographic Characterization
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Analysis
Detailed experimental data from high-resolution nuclear magnetic resonance (NMR) spectroscopy for 2-Methanesulfonylpyridin-3-ol, which is essential for the definitive structural and conformational analysis of the molecule, is not extensively available in the public domain. However, the application of advanced NMR techniques would be critical in elucidating its precise chemical structure.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multidimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex organic molecules.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, typically over two to three bonds. For this compound, COSY would be instrumental in identifying the connectivity of the protons on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with their directly attached carbon atoms. It would allow for the definitive assignment of the carbon signals of the pyridine ring and the methyl group of the sulfonyl moiety based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons over longer ranges (typically two to three bonds). This would be crucial for establishing the connectivity between the sulfonyl group and the pyridine ring, for instance, by observing a correlation between the methyl protons and the carbon atom at the 2-position of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For this compound, NOESY could reveal the spatial proximity between the methyl group protons and the protons on the pyridine ring.
Advanced Solvent and Temperature Dependent Studies
The chemical shifts of certain protons, particularly those involved in hydrogen bonding (like the hydroxyl proton), can be sensitive to changes in solvent and temperature.
Solvent-Dependent Studies: Recording NMR spectra in different solvents (e.g., DMSO-d₆, CDCl₃, D₂O) can help to identify protons involved in hydrogen bonding. For instance, the chemical shift of the hydroxyl proton of this compound is expected to vary significantly with the hydrogen-bonding capacity of the solvent.
Temperature-Dependent Studies: Variable temperature NMR experiments can provide information on dynamic processes, such as conformational changes or proton exchange. The temperature coefficient of the hydroxyl proton's chemical shift can also offer insights into the strength of intermolecular and intramolecular hydrogen bonds.
Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be expected to provide an accurate mass measurement, confirming its molecular formula.
The fragmentation of this compound under electron ionization (EI) would likely involve initial loss of the methyl group (•CH₃) or the entire methanesulfonyl group (•SO₂CH₃). Subsequent fragmentation of the pyridine ring would lead to a series of characteristic daughter ions.
Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O), are invaluable for confirming fragmentation pathways. For example, labeling the methyl group with deuterium (B1214612) would result in a corresponding mass shift in fragments containing this group, allowing for the unambiguous identification of their origin.
X-ray Diffraction Crystallography for Solid-State Structure and Intermolecular Interactions
Furthermore, X-ray crystallography would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the sulfonyl oxygen atoms, as well as π-π stacking interactions between the pyridine rings. These interactions are crucial for understanding the packing of the molecules in the crystal lattice and influence the physical properties of the compound.
Vibrational Spectroscopy (Infrared and Raman) for Bonding and Functional Group Analysis in Diverse States
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific functional groups and skeletal vibrations.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
C-H stretching: Bands in the 2800-3100 cm⁻¹ region corresponding to the aromatic C-H of the pyridine ring and the aliphatic C-H of the methyl group.
S=O stretching: Strong absorption bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) for the sulfonyl group.
C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region characteristic of the pyridine ring.
Analysis of the vibrational spectra in different states (e.g., solid, solution) can provide insights into changes in intermolecular interactions.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound, which contains a substituted pyridine chromophore, would exhibit absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are influenced by the nature of the substituents and the solvent.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Elucidation
The application of chiroptical spectroscopy is contingent on the molecule being chiral. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by substitution, the resulting enantiomers could be distinguished using these techniques.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption arises from the electronic transitions within the molecule. The resulting ECD spectrum, a plot of this difference (Δε = εL - εR) versus wavelength, is characteristic of a specific enantiomer, with its mirror-image enantiomer producing an ECD spectrum of equal magnitude but opposite sign.
For a hypothetical chiral derivative of this compound, the ECD spectrum would be sensitive to the spatial arrangement of the chromophores, namely the substituted pyridine ring. The electronic transitions associated with this aromatic system would give rise to distinct Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center(s).
In a typical study, the experimental ECD spectrum of the chiral derivative would be recorded. Concurrently, quantum chemical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), would be performed for both possible enantiomers (R and S). The calculated ECD spectra for each enantiomer would then be compared to the experimental spectrum. A good agreement between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the molecule.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD is sensitive to the vibrational transitions within a chiral molecule. As every atom in the molecule participates in its vibrations, VCD provides a rich source of stereochemical information that is sensitive to the entire three-dimensional structure of the molecule.
For a chiral derivative of this compound, the VCD spectrum would exhibit characteristic signals for the various vibrational modes of the molecule, including the stretching and bending modes of the sulfonyl group, the hydroxyl group, and the pyridine ring. The sign of a VCD band (+ or -) is determined by the sense of the helical displacement of atoms during the corresponding vibration.
Similar to ECD, the elucidation of absolute configuration using VCD involves a comparison of the experimental VCD spectrum with the results of quantum chemical calculations. The VCD spectrum for both enantiomers of the chiral derivative would be calculated, typically using Density Functional Theory (DFT). The absolute configuration is assigned based on the best fit between the experimental and one of the calculated spectra.
Illustrative Data Tables
Due to the absence of published experimental data for a chiral derivative of this compound, the following tables are illustrative examples of how such data would be presented.
Table 1: Hypothetical ECD Data for a Chiral Derivative of this compound
| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (R-enantiomer) | Calculated Δε (S-enantiomer) |
| 220 | +15.2 | +14.8 | -14.8 |
| 250 | -8.5 | -8.2 | +8.2 |
| 280 | +5.1 | +4.9 | -4.9 |
This interactive table presents hypothetical ECD data. The comparison between the experimental and calculated values would suggest the absolute configuration.
Table 2: Hypothetical VCD Data for a Chiral Derivative of this compound
| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (R-enantiomer) | Calculated ΔA (S-enantiomer) | Vibrational Assignment |
| 1150 | +2.5 | +2.3 | -2.3 | SO₂ symmetric stretch |
| 1320 | -1.8 | -1.9 | +1.9 | SO₂ asymmetric stretch |
| 1450 | +3.1 | +3.0 | -3.0 | C-H bend |
| 3400 | -0.9 | -1.0 | +1.0 | O-H stretch |
This interactive table provides an example of VCD data. The correlation in the signs of the experimental and calculated differential absorbance (ΔA) across various vibrational modes would confirm the absolute configuration.
Computational and Theoretical Chemistry of 2 Methanesulfonylpyridin 3 Ol
Analysis of Aromaticity and Electronic Delocalization Within the Pyridine (B92270) Ring:A specific analysis of the aromaticity and the degree of electronic delocalization within the pyridine ring of 2-Methanesulfonylpyridin-3-ol using computational methods is not available.
Without primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research in the field of computational chemistry focusing on this compound is necessary before a comprehensive article as outlined can be authored.
Applications of 2 Methanesulfonylpyridin 3 Ol in Organic Synthesis and Catalysis
Role as a Key Synthetic Synthon
Detailed research findings on the role of 2-Methanesulfonylpyridin-3-ol as a key synthetic synthon are not available in the public domain.
There is no specific information available in the reviewed literature regarding the use of this compound as a precursor in C-C bond forming reactions. General C-C bond forming methodologies, such as cross-coupling reactions, are powerful tools in organic synthesis for creating complex molecular frameworks, but specific examples involving this compound are not documented. mdpi.commdpi.commdpi-res.comnih.govmdpi.comyoutube.com
While the synthesis of heterocyclic compounds is a major focus in medicinal and materials chemistry, there are no specific documented instances of this compound being used as an intermediate for the synthesis of other heterocycles. mdpi.commdpi.com
No published research could be found that describes the use of this compound as a building block in the total synthesis or assembly of complex molecules.
Ligand Precursor in Homogeneous and Heterogeneous Catalysis
The potential of this compound as a precursor for ligands in catalysis has not been explored in the available literature.
There are no scientific reports on the design or synthesis of metal ligands derived from this compound. The development of new ligands is crucial for advancing transition metal catalysis, but this specific scaffold has not been utilized for this purpose based on current data. tum.demdpi.comnih.govazom.com
Consistent with the lack of ligand synthesis from this precursor, there is no information on the application of any this compound-derived ligands in transition metal-catalyzed transformations, including cross-coupling or asymmetric catalysis. The efficiency and selectivity of such catalytic reactions are highly dependent on the electronic and steric properties of the ligands, which often feature pyridine-based structures; however, the specific contribution of this compound remains uninvestigated. mdpi.comresearchgate.netmdpi.commdpi.com
Organocatalytic Applications
Organocatalysis has emerged as a powerful tool in synthetic chemistry, utilizing small organic molecules to accelerate chemical reactions. These catalysts offer advantages in terms of stability, low toxicity, and availability. Key classes of organocatalysts include those based on aminocatalysis, hydrogen bonding, and Brønsted/Lewis acid-base interactions.
Despite the structural features of this compound, which include a potentially acidic hydroxyl group and a basic pyridine (B92270) nitrogen, there is no scientific literature to date that describes its application as an organocatalyst. The electronic properties conferred by the methanesulfonyl group could theoretically modulate the acidity and basicity of the molecule, but its efficacy and utility in promoting organic transformations have not been reported.
Role in Non-covalent Catalysis or Activation
Non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking, are fundamental to molecular recognition and catalysis. nih.gov Catalysts that operate through non-covalent interactions can pre-organize substrates, stabilize transition states, and induce stereoselectivity. nih.gov The design of catalysts that harness these weak interactions is a sophisticated area of research with significant potential. nih.gov
The structure of this compound possesses both a hydrogen bond donor (the hydroxyl group) and acceptors (the sulfonyl oxygens and the pyridine nitrogen), suggesting a theoretical capacity to engage in non-covalent interactions. However, there are no published studies that demonstrate or investigate the role of this compound in non-covalent catalysis or as a non-covalent activating agent for any chemical reaction. The potential for this molecule to influence reaction pathways through such interactions remains unexplored in the scientific literature.
Applications in Materials Chemistry
The field of materials chemistry involves the design and synthesis of materials with novel properties and functions. Organic compounds are frequently incorporated into materials such as polymers, metal-organic frameworks (MOFs), and functional dyes. The properties of the resulting materials are directly influenced by the structure and functionality of the organic components.
A thorough search of scientific databases and chemical literature reveals no instances of this compound being utilized in the development of new materials. While pyridine and sulfonyl-containing compounds are used in various materials, there is no specific mention of this particular molecule in applications related to polymers, electronic materials, or any other area of materials science.
Challenges and Future Research Directions
Addressing Unexplored Reactivity and Selectivity Issues
The reactivity of 2-Methanesulfonylpyridin-3-ol is largely uncharted territory. While studies on analogous compounds like 2-sulfonylpyrimidines and pyridin-3-ol offer some predictive insights, dedicated investigation into the target molecule is crucial.
A primary area for exploration is the molecule's behavior in nucleophilic aromatic substitution (SNAr) reactions . The methanesulfonyl group at the 2-position is a potent electron-withdrawing group, which should activate the pyridine (B92270) ring towards nucleophilic attack. However, the influence of the 3-hydroxyl group on the regioselectivity of such reactions is unknown. Future research should systematically investigate the reaction of this compound with a diverse range of nucleophiles to map its reactivity profile.
Furthermore, the ambident nucleophilic character of the pyridin-3-ol moiety presents a significant selectivity challenge. Research on the reactions of pyridin-3-ol with perhalopyridines has shown that it can react at either the nitrogen or the oxygen atom, depending on the specific reactants and conditions osi.lvresearchgate.net. It is critical to understand how the electronic influence of the 2-methanesulfonyl group modulates this ambident reactivity in this compound. Detailed mechanistic studies, potentially employing kinetic and computational methods, will be necessary to delineate the factors governing N- versus O-functionalization.
The development of selective functionalization strategies for the C4, C5, and C6 positions of the pyridine ring is another key challenge. The inherent electronic properties of the substituted pyridine core make direct and regioselective C-H functionalization a difficult task nih.govacs.orgrsc.org. Overcoming this will likely require the development of novel catalytic systems or the use of directing groups to control the site of reaction.
Table 1: Potential Reactivity and Selectivity Challenges
| Challenge | Description | Potential Research Approach |
| SNAr Regioselectivity | The influence of the 3-hydroxyl group on the position of nucleophilic attack is unknown. | Systematic screening of reactions with various nucleophiles and detailed mechanistic studies. |
| Ambident Nucleophilicity | The pyridinol moiety can react at either the nitrogen or oxygen atom. | Investigation of reaction conditions (solvent, base, temperature) to control selectivity; computational modeling. |
| C-H Functionalization | Selective functionalization of the remaining ring positions is difficult due to the ring's electronics. | Development of novel catalysts, use of directing groups, and exploration of photochemical methods. nih.govacs.org |
Development of Novel and Efficient Synthetic Routes
While general strategies for pyridine synthesis exist, such as traditional condensation reactions and transition-metal-catalyzed cyclizations, the development of efficient and scalable routes specifically for this compound and its derivatives is a critical area for future research nih.gov.
Current synthetic approaches may suffer from limitations such as low yields, harsh reaction conditions, or the use of hazardous reagents. Future efforts should focus on green chemistry principles , aiming for syntheses that are more atom-economical, energy-efficient, and utilize less toxic materials samipubco.com. The use of nanocatalysts, as has been demonstrated for other pyridine derivatives, could offer a promising avenue for improving the efficiency and sustainability of the synthesis samipubco.com.
The exploration of multicomponent reactions could also lead to more streamlined and efficient syntheses samipubco.com. These reactions, which combine three or more starting materials in a single step, can rapidly generate molecular complexity and are well-suited for the construction of substituted pyridine rings.
Expansion into Advanced Materials and Niche Chemical Applications
The unique electronic and structural features of this compound suggest its potential for application in advanced materials and as a scaffold for niche chemical entities. The presence of both a strong electron-withdrawing group and a hydrogen-bonding hydroxyl group could impart interesting photophysical or electronic properties to materials incorporating this moiety.
Future research could explore the synthesis of polymers or coordination compounds containing the this compound unit. These materials could find applications in areas such as organic electronics, sensing, or catalysis. The ability of the pyridinol to act as a ligand for metal ions opens up possibilities for creating novel metal-organic frameworks (MOFs) or catalysts.
In the realm of niche chemical applications, the reactivity of the sulfonyl group could be exploited for bioconjugation . Studies on 2-sulfonylpyrimidines have demonstrated their utility as tunable, cysteine-reactive electrophiles for protein arylation nih.govacs.orgnih.govresearchgate.net. Investigating whether this compound exhibits similar reactivity could lead to its use as a tool in chemical biology for labeling and modifying proteins.
Integration with Flow Chemistry and Automated Synthesis Paradigms
The adoption of flow chemistry and automated synthesis platforms offers a powerful approach to accelerate the exploration and optimization of reactions involving this compound. Flow chemistry provides numerous advantages over traditional batch processing, including enhanced safety, better process control, and the potential for seamless integration of reaction, workup, and analysis nih.govmdpi.comrsc.org.
Future research should focus on translating the synthesis and key functionalization reactions of this compound to continuous flow systems. This would not only enable more efficient and scalable production but also facilitate the rapid screening of reaction conditions to identify optimal parameters for reactivity and selectivity. The integration of online analytical techniques would provide real-time data for process optimization.
Automated synthesis platforms, guided by machine learning algorithms, could be employed to systematically explore the vast chemical space of this compound derivatives. By intelligently navigating reaction parameters and building blocks, these systems could accelerate the discovery of new compounds with desired properties.
Computational Design of New Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling are indispensable tools for guiding the design of new this compound derivatives with specific, tailored reactivity. Density Functional Theory (DFT) and other computational methods can be used to predict key properties such as electronic structure, reactivity indices, and reaction barriers mdpi.comrsc.org.
Future research should leverage these computational tools to:
Predict the regioselectivity of reactions, helping to rationalize experimental observations and guide the development of selective synthetic methods.
Design derivatives with tuned electronic properties . By systematically modifying the substituents on the pyridine ring, it should be possible to fine-tune the reactivity of the molecule for specific applications. For example, computational studies could identify substituents that enhance the electrophilicity of the sulfonyl group for bioconjugation or modulate the pKa of the hydroxyl group.
Elucidate reaction mechanisms . Computational modeling can provide detailed insights into the transition states and intermediates of key reactions, aiding in the development of more efficient and selective transformations.
Table 2: Potential Computational Design Strategies
| Strategy | Description | Computational Method |
| Reactivity Prediction | Forecast the most likely sites of reaction for various reagents. | DFT calculations of frontier molecular orbitals, electrostatic potential maps. |
| Derivative Design | In silico screening of substituted derivatives to identify candidates with desired electronic properties. | Hammett analysis, calculation of substituent effects on reactivity indices. |
| Mechanistic Elucidation | Mapping the energy landscape of reaction pathways to understand selectivity. | Transition state searching, intrinsic reaction coordinate calculations. |
Opportunities for Interdisciplinary Research
The unique chemical properties of this compound create numerous opportunities for interdisciplinary research . The potential for this compound and its derivatives to interact with biological systems opens up avenues for collaboration between synthetic chemists, biochemists, and pharmacologists.
As mentioned, the potential application in bioconjugation provides a direct link to chemical biology and drug discovery nih.govacs.orgnih.govresearchgate.net. Furthermore, the pyridine scaffold is a common motif in many biologically active molecules rsc.org. Exploring the synthesis and biological evaluation of a library of this compound derivatives could lead to the discovery of new therapeutic agents.
Collaboration with materials scientists could lead to the development of novel functional materials with unique optical, electronic, or catalytic properties. The integration of this compound into polymers, MOFs, or other advanced materials could unlock new applications in a variety of fields.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2-Methanesulfonylpyridin-3-ol?
- Methodology : A two-step synthesis is typical. First, introduce the methanesulfonyl group to pyridin-3-ol via sulfonation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Second, optimize hydroxyl group protection/deprotection using trimethylsilyl chloride (TMSCl) to prevent undesired side reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via column chromatography. Yield improvements (>60%) require strict temperature control (0–5°C during sulfonation) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Protocols :
- NMR Spectroscopy : Use H NMR (DMSO-d6) to identify characteristic peaks: δ 8.2–8.5 ppm (pyridine H), δ 3.3 ppm (SO₂CH₃), and δ 10–12 ppm (phenolic -OH, broad). C NMR confirms sulfone (δ ~40 ppm for CH₃SO₂) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 188.04 (calculated for C₆H₇NO₃S). Fragmentation patterns (e.g., loss of SO₂CH₃) validate the structure .
- HPLC : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to assess purity (>95%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
- Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent oxidation and moisture absorption .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported H NMR chemical shifts for this compound derivatives?
- Approach :
- Solvent Effects : Compare DMSO-d6 vs. CDCl₃ spectra; DMSO stabilizes the phenolic -OH, causing downfield shifts (~δ 11 ppm).
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts and correlate with experimental data. Adjust for hydrogen bonding in polar solvents .
- Isotopic Labeling : Use N-labeled analogs to resolve overlapping pyridine ring signals .
Q. What computational strategies predict the reactivity of the sulfone group in this compound during nucleophilic substitution?
- In Silico Methods :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient sites. The sulfone group’s electron-withdrawing nature increases susceptibility to nucleophilic attack at the pyridine C-2 position .
- MD Simulations : Model solvation effects (e.g., in DMF or THF) to assess transition-state stabilization. Higher dielectric solvents enhance reaction rates by stabilizing charged intermediates .
Q. How does the sulfone group influence the electronic properties of this compound compared to analogs like 2-Hydroxymethylpyridin-3-ol?
- Comparative Analysis :
- Electron Density : The -SO₂CH₃ group withdraws electron density via inductive effects, reducing the pKa of the phenolic -OH (predicted pKa ~8.5 vs. ~10.2 for non-sulfonated analogs).
- Reactivity : Sulfonation enhances electrophilicity at C-4/C-6 positions, favoring regioselective Suzuki-Miyaura couplings. Contrast with 2-Hydroxymethyl derivatives, where the -CH₂OH group directs nucleophiles to C-2 .
Q. What experimental approaches elucidate the role of this compound in catalytic cycles (e.g., as a ligand or intermediate)?
- Methodological Design :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to study rate-determining steps in palladium-catalyzed cross-couplings.
- X-ray Crystallography : Co-crystallize with transition metals (e.g., PdCl₂) to confirm coordination geometry. Bond lengths (Pd-N ~2.05 Å) indicate ligand strength .
- In Situ IR Spectroscopy : Monitor sulfone group participation in redox reactions (e.g., S=O stretching modes at 1150–1250 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
